molecular formula C23H32N2O6 B12768389 Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate CAS No. 113757-49-6

Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate

Cat. No.: B12768389
CAS No.: 113757-49-6
M. Wt: 432.5 g/mol
InChI Key: VTCQGRUUIXLBJY-QGOAFFKASA-N
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Description

Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate is a chemical compound commonly used in cosmetic products as a UV absorber. It is known for its ability to protect cosmetic formulations from damage caused by UV light. The compound contains several functional groups, including ethylhexyl, methoxy, benzylidene, dioxoimidazolidine, and propionate, which contribute to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate is synthesized through a condensation reaction between 3,4-dimethoxybenzylidene hydantoin and 2-ethylhexyl acrylate. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxidized derivatives with additional oxygen atoms, while reduction may yield compounds with fewer oxygen atoms. Substitution reactions result in products with different functional groups replacing the original ones .

Scientific Research Applications

Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate involves its ability to absorb UV light and convert it into less harmful energy forms, such as heat. This process protects the skin and cosmetic formulations from UV-induced damage. The compound’s molecular structure, including its benzylidene and dioxoimidazolidine groups, plays a crucial role in its UV-absorbing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylhexyl dimethoxybenzylidene dioxoimidazolidine propionate is unique due to its specific combination of functional groups, which contribute to its high UV absorption efficiency and photostability. Its ability to protect against both UVA and UVB rays makes it a valuable ingredient in cosmetic formulations .

Properties

CAS No.

113757-49-6

Molecular Formula

C23H32N2O6

Molecular Weight

432.5 g/mol

IUPAC Name

2-ethylhexyl 3-[(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]propanoate

InChI

InChI=1S/C23H32N2O6/c1-5-7-8-16(6-2)15-31-21(26)11-12-25-22(27)18(24-23(25)28)13-17-9-10-19(29-3)20(14-17)30-4/h9-10,13-14,16H,5-8,11-12,15H2,1-4H3,(H,24,28)/b18-13+

InChI Key

VTCQGRUUIXLBJY-QGOAFFKASA-N

Isomeric SMILES

CCCCC(CC)COC(=O)CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/NC1=O

Canonical SMILES

CCCCC(CC)COC(=O)CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC1=O

Origin of Product

United States

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